molecular formula C20H21N3O2 B2507207 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1234928-10-9

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2507207
CAS RN: 1234928-10-9
M. Wt: 335.407
InChI Key: VMNWJFWTXPTODA-UHFFFAOYSA-N
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Description

The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a benzofuran derivative that is of interest due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including cholinesterase inhibitory activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . The presence of a pyridin-2-yl group suggests potential interactions with biological targets, as pyridine moieties are common in many biologically active molecules.

Synthesis Analysis

The synthesis of related benzofuran-2-carboxamide derivatives involves a multi-step process starting with the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. The final step to obtain the N-benzyl pyridinium halide derivatives includes a reaction with benzyl halides . Although the exact synthesis of this compound is not detailed, it is likely to follow a similar synthetic pathway with appropriate modifications to introduce the piperidin-4-yl group.

Molecular Structure Analysis

The molecular structure of a closely related N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed through crystallography, revealing two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This suggests that the molecular conformation of this compound could also exhibit variability, potentially influencing its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the functional groups attached to the core structure. In the case of this compound, the presence of a pyridin-2-yl group could facilitate reactions typical of pyridine, such as nucleophilic substitution, while the benzofuran core may undergo electrophilic aromatic substitution. The specific chemical reactions that this compound undergoes would depend on the conditions and reactants present.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, related compounds exhibit potent butyrylcholinesterase inhibitory activity, with IC50 values in the low micromolar range . The compound's solubility, stability, and other physicochemical properties would be critical for its potential use as a therapeutic agent and would require further investigation.

Scientific Research Applications

Molecular Interactions and Binding Analysis

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has been analyzed for its molecular interactions and binding capabilities, particularly in the context of cannabinoid receptors. It acts as a potent antagonist, with studies revealing its conformational behavior and interaction mechanisms with the CB1 cannabinoid receptor, emphasizing its potential in developing pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Cholinesterase Inhibitory Activity

Research has focused on benzofuran-2-carboxamide derivatives for their cholinesterase inhibitory activities, highlighting their potential in treating neurodegenerative diseases. Compounds with benzofuran-2-carboxamide structures have shown potent butyrylcholinesterase inhibition, indicating their therapeutic utility in diseases like Alzheimer's (Abedinifar et al., 2018).

Anti-Inflammatory and Analgesic Agents

Benzofuran derivatives have been synthesized with applications as anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, suggesting their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Synthesis and Drug Development

The synthesis and evaluation of benzofuran and benzodifuran compounds for their pharmacological properties, including antiarrhythmic agents, highlight the versatility of this compound derivatives in drug development. These studies provide insights into the synthesis strategies and the potential therapeutic applications of such compounds (Hankovszky et al., 1986).

Structural and Computational Analysis

The compound has also been subject to structural and computational analyses to understand its binding affinities and molecular dynamics. Such studies are crucial for the rational design of receptor-specific antagonists and agonists, paving the way for targeted therapeutic agents (Artheswari et al., 2019).

Future Directions

Given the interesting structural features of this compound and the biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(18-13-16-5-1-2-6-17(16)25-18)22-14-15-8-11-23(12-9-15)19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWJFWTXPTODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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